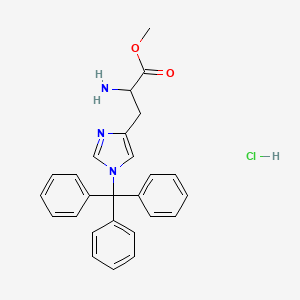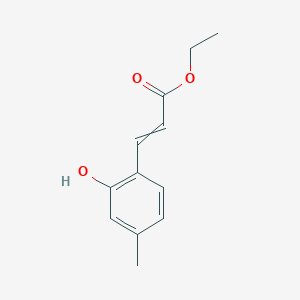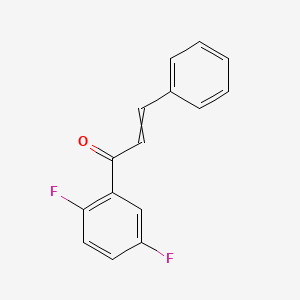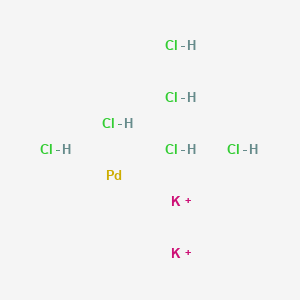
Dipotassium;palladium;hexahydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipotassium hexachloropalladate(2-) is an inorganic compound with the chemical formula Cl6K2Pd. It is a palladium complex where palladium is in the +4 oxidation state, coordinated with six chloride ions. This compound is known for its applications in various fields, including catalysis and material science .
準備方法
Synthetic Routes and Reaction Conditions: Dipotassium hexachloropalladate(2-) can be synthesized by reacting palladium(II) chloride with potassium chloride in the presence of chlorine gas. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization. The general reaction is: [ \text{PdCl}_2 + 2\text{KCl} + \text{Cl}_2 \rightarrow \text{K}_2[\text{PdCl}_6] ]
Industrial Production Methods: In industrial settings, the preparation of dipotassium hexachloropalladate(2-) involves the use of potassium chloropalladite activating solution and hydrogen peroxide. The mixture is heated and stirred, followed by the addition of hydrochloric acid. The reaction is maintained until brick-red precipitates form, which are then filtered, washed, and dried .
Types of Reactions:
Oxidation: Dipotassium hexachloropalladate(2-) can undergo oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can be reduced to lower oxidation states of palladium, such as palladium(II) or palladium(0).
Substitution: The chloride ligands in dipotassium hexachloropalladate(2-) can be substituted by other ligands, such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chlorine gas.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange reactions often involve the use of phosphine or amine ligands under mild conditions.
Major Products:
Oxidation: Higher oxidation state palladium complexes.
Reduction: Palladium(II) chloride or palladium metal.
Substitution: Palladium complexes with different ligands, such as phosphine-palladium complexes
科学的研究の応用
Dipotassium hexachloropalladate(2-) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions like Suzuki and Heck reactions.
Biology: It is studied for its potential use in biological systems, particularly in the development of palladium-based drugs.
Medicine: Research is ongoing into its use in cancer treatment due to its ability to form complexes with biological molecules.
Industry: It is used in the production of electronic components and in the purification of hydrogen gas
作用機序
The mechanism by which dipotassium hexachloropalladate(2-) exerts its effects involves the coordination of palladium with various ligands. In catalytic processes, palladium acts as a central metal that facilitates the formation and breaking of chemical bonds. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of carbon-carbon bonds in organic synthesis .
類似化合物との比較
Potassium tetrachloropalladate(II) (K2PdCl4): Similar in structure but with palladium in the +2 oxidation state.
Sodium tetrachloropalladate(II) (Na2PdCl4): Sodium salt of the tetrachloropalladate(II) anion.
Ammonium hexachloropalladate(IV) ((NH4)2PdCl6): Ammonium salt of the hexachloropalladate(IV) anion.
Uniqueness: Dipotassium hexachloropalladate(2-) is unique due to its high oxidation state of palladium (+4) and its ability to act as a strong oxidizing agent. This makes it particularly useful in catalytic applications where high reactivity is required .
特性
分子式 |
Cl6H6K2Pd+2 |
|---|---|
分子量 |
403.4 g/mol |
IUPAC名 |
dipotassium;palladium;hexahydrochloride |
InChI |
InChI=1S/6ClH.2K.Pd/h6*1H;;;/q;;;;;;2*+1; |
InChIキー |
WNHAVLLGGSFWDO-UHFFFAOYSA-N |
正規SMILES |
Cl.Cl.Cl.Cl.Cl.Cl.[K+].[K+].[Pd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


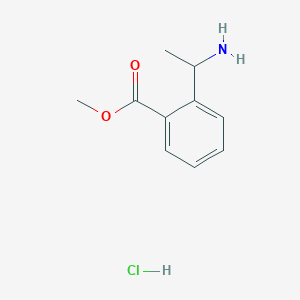
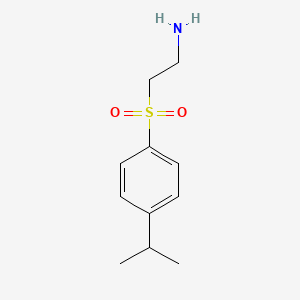
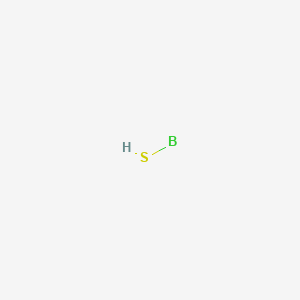
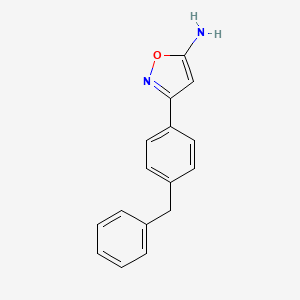
![3-Chloro-2-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl}-5-(trifluoromethyl)pyridine](/img/structure/B15146050.png)
![7-Bromopyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B15146054.png)
![(S)-2-Amino-2-(benzo[D][1,3]dioxol-5-YL)acetic acid](/img/structure/B15146059.png)
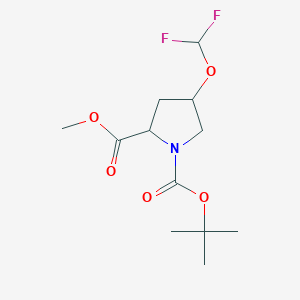
![(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;sulfane](/img/structure/B15146082.png)
![(4S,5S,6R,10R,12R,14R)-4,5,6-trihydroxy-3,7,11,11,14-pentamethyltetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dien-15-one](/img/structure/B15146086.png)
